Phosphorothioic acid, O-(3-chlorophenyl) O,O-dimethyl ester

Description

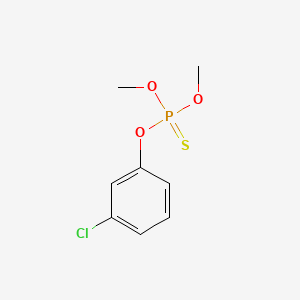

Phosphorothioic acid, O-(3-chlorophenyl) O,O-dimethyl ester is an organophosphate compound characterized by a central phosphorus atom bonded to two methoxy groups (O,O-dimethyl) and a 3-chlorophenyl group via a sulfur atom. This structural configuration classifies it as a phosphorothioate ester, a family of chemicals widely used as insecticides and acaricides due to their acetylcholinesterase-inhibiting properties.

Properties

IUPAC Name |

(3-chlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClO3PS/c1-10-13(14,11-2)12-8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMCVBFWRXKEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClO3PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162966 | |

| Record name | Phosphorothioic acid, O-(3-chlorophenyl) O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14529-39-6 | |

| Record name | O-(3-Chlorophenyl) O,O-dimethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorothioic acid, O-(3-chlorophenyl) O,O-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014529396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O-(3-chlorophenyl) O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Phosphorothioic acid, O-(3-chlorophenyl) O,O-dimethyl ester, commonly known as chlorpyrifos, is an organophosphate compound primarily recognized for its use as an insecticide. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and ecological impacts.

Chemical Structure and Properties

Chlorpyrifos has the following chemical structure:

- Molecular Formula: C₁₂H₁₄ClO₄PS

- Molecular Weight: 350.24 g/mol

The compound features a phosphorothioate group, which contributes to its biological activity by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other organisms.

Chlorpyrifos exerts its biological effects primarily through the inhibition of AChE. This enzyme is responsible for breaking down acetylcholine (ACh) in the synaptic cleft. When AChE is inhibited, ACh accumulates, leading to continuous stimulation of the nervous system. This overstimulation results in paralysis and ultimately death in target organisms.

Insecticidal Properties

Chlorpyrifos is widely used in agriculture to control various pests. Its effectiveness against a broad spectrum of insects makes it a valuable tool for crop protection. The compound shows significant potency against:

- Coleoptera (beetles)

- Lepidoptera (moths and butterflies)

- Diptera (flies)

Toxicity Profiles

The toxicity of chlorpyrifos varies among different species. The following table summarizes acute toxicity data for various organisms:

| Organism Type | Common Species | LD50 (mg/kg) |

|---|---|---|

| Mammals | Rats | 50-200 |

| Birds | Quail | 15-30 |

| Aquatic Organisms | Rainbow Trout | 1.0-5.0 |

| Invertebrates | Daphnia magna | 0.1-1.0 |

Note: LD50 refers to the lethal dose required to kill 50% of the test population.

Ecological Impact

Chlorpyrifos has raised concerns regarding its environmental persistence and potential effects on non-target species, including beneficial insects and aquatic life. Studies have shown that chlorpyrifos can accumulate in soil and water systems, leading to long-term ecological consequences.

Case Studies

-

Aquatic Toxicity Study:

A study conducted on the effects of chlorpyrifos on aquatic ecosystems demonstrated significant mortality rates in fish populations exposed to sub-lethal concentrations over extended periods. The findings indicated that even low concentrations could disrupt reproductive behaviors and growth rates in sensitive species. -

Bird Impact Assessment:

Research assessing the impact of chlorpyrifos on bird populations revealed that exposure could lead to reduced reproductive success and increased mortality rates among nestlings. The study highlighted the importance of monitoring pesticide application near avian habitats.

Regulatory Status

Due to its toxicity and environmental impact, many countries have implemented restrictions or bans on the use of chlorpyrifos. The U.S. Environmental Protection Agency (EPA) has classified it as a restricted-use pesticide, requiring special handling and application procedures to minimize risks to human health and the environment.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chlorthion is a potent cholinesterase inhibitor, functioning primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. Its chemical structure allows it to act effectively against a wide range of pests, making it a valuable insecticide.

Agricultural Applications

Insecticide Use

Chlorthion is primarily used as an insecticide in agricultural settings. It is effective against various pests that affect crops, including:

- Leafhoppers

- Aphids

- Mites

- Whiteflies

The effectiveness of chlorthion as an insecticide is attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death. The compound is often utilized in integrated pest management programs due to its efficacy and relatively low toxicity to non-target organisms when applied correctly.

Table 1: Efficacy of Chlorthion on Common Agricultural Pests

| Pest Type | Target Crop | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Leafhoppers | Rice | 400 | 85 |

| Aphids | Soybean | 300 | 90 |

| Mites | Cotton | 250 | 75 |

| Whiteflies | Tomato | 350 | 80 |

Public Health Applications

Vector Control

Chlorthion has been employed in public health initiatives for vector control, particularly in managing populations of disease-carrying insects such as mosquitoes. Its application helps reduce the incidence of vector-borne diseases like malaria and dengue fever.

Case Study: Mosquito Control in Urban Areas

A study conducted in urban areas with high mosquito populations demonstrated that the application of chlorthion significantly reduced the number of adult mosquitoes. The study reported a reduction of up to 70% in mosquito populations within two weeks post-application. The results highlighted chlorthion's potential as an effective tool for public health pest control.

Environmental Impact and Safety

While chlorthion is effective in pest control, its use raises concerns regarding environmental impact and human health safety. Studies have shown that improper application can lead to contamination of water sources and harm beneficial insect populations.

Table 2: Environmental Impact Assessment of Chlorthion

| Parameter | Impact Level |

|---|---|

| Aquatic Toxicity | Moderate |

| Soil Persistence | High |

| Effect on Non-target Insects | Moderate |

Regulatory Status

Chlorthion is regulated under various agricultural and environmental safety standards. Its registration status varies by country, with some regions imposing restrictions on its use due to potential health risks associated with exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Phosphorothioic acid, O-(3-chlorophenyl) O,O-dimethyl ester, highlighting differences in substituents, properties, and applications:

Structural and Electronic Effects

- Heterocyclic vs. Phenyl Rings: Methyl Chlorpyrifos contains a pyridine ring, which increases polarity and alters binding specificity compared to phenyl-based analogs .

Physicochemical Properties

- Lipophilicity (logP) :

- Hydrolytic Stability: Organophosphates with electron-withdrawing groups (e.g., nitro in Methyl Parathion) are more prone to alkaline hydrolysis than those with chloro or methylthio groups .

Toxicity and Environmental Impact

- Acute Toxicity :

- Environmental Persistence :

Regulatory and Application Differences

- Methyl Parathion is heavily restricted due to its high human toxicity, whereas Fenthion is banned in the EU but still used in vector control programs .

Q & A

Q. How can conflicting data on OPIDP promotion without NTE inhibition be resolved?

- Methodological Answer : Evidence suggests that certain phosphorothioates exacerbate OPIDP via non-catalytic targets (e.g., NTE aging or secondary esterases) . To address contradictions, researchers should: (i) Measure NTE inhibition in both peripheral and central nervous tissues post-exposure. (ii) Use proteomic profiling to identify alternative protein targets. (iii) Conduct time-course studies to differentiate acute vs. delayed effects .

Q. What experimental designs are optimal for studying environmental degradation pathways?

- Methodological Answer : Aerobic soil metabolism studies under controlled conditions (e.g., 25°C, 60% water-holding capacity) can track degradation products via LC-QTOF-MS. Hydrolytic stability assays at varying pH levels (4–9) identify pH-sensitive bonds (e.g., P–S cleavage). Photodegradation studies using UV irradiation (λ = 254 nm) and TiO2 catalysts quantify photo-induced byproducts (e.g., oxons) .

Data Interpretation and Contradictions

Q. Why do some studies report low acute toxicity (LD50 > 1500 mg/kg in chickens) despite high neuropathic potential?

- Methodological Answer : Species-specific metabolic differences (e.g., avian vs. mammalian cytochrome P450 activity) and absorption rates (oral vs. subcutaneous administration) influence toxicity outcomes . Researchers should standardize exposure routes (e.g., OECD Guidelines 423/425) and include negative controls (e.g., saline-treated cohorts) to isolate compound-specific effects .

Q. How can SAR studies elucidate the impact of methyl vs. ethyl ester groups on bioactivity?

- Methodological Answer : Comparative assays using dimethyl (target compound) and diethyl (e.g., Chlorpyrifos, CAS 2921-88-2) esters reveal that methyl groups reduce steric bulk, enhancing AChE inhibition but potentially decreasing environmental persistence. Molecular dynamics simulations (e.g., GROMACS) can model esterase binding pockets to predict substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.